1-(2-Methoxyethyl)-5-oxopyrrolidine-3-carboxylic acid

Description

Properties

IUPAC Name |

1-(2-methoxyethyl)-5-oxopyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO4/c1-13-3-2-9-5-6(8(11)12)4-7(9)10/h6H,2-5H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQFXUCKQOKOBLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1CC(CC1=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00389847 | |

| Record name | 1-(2-methoxyethyl)-5-oxopyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00389847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

407634-05-3 | |

| Record name | 1-(2-methoxyethyl)-5-oxopyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00389847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-methoxyethyl)-5-oxopyrrolidine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(2-Methoxyethyl)-5-oxopyrrolidine-3-carboxylic Acid: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 1-(2-Methoxyethyl)-5-oxopyrrolidine-3-carboxylic acid, a heterocyclic compound built upon the privileged pyroglutamic acid scaffold. This document is intended for researchers, chemists, and drug development professionals, offering in-depth insights into its chemical properties, a plausible and detailed synthetic pathway, reactivity, and its potential applications in medicinal chemistry. By grounding the discussion in established chemical principles and citing relevant literature, this guide serves as a foundational resource for leveraging this molecule in advanced research and development projects.

Core Molecular Profile and Physicochemical Properties

This compound (CAS No: 407634-05-3) is a derivative of pyroglutamic acid, a cyclic lactam of glutamic acid.[1][2] The structure is characterized by a five-membered pyrrolidinone ring, a carboxylic acid group at the 3-position, and a methoxyethyl substituent on the ring nitrogen.[3] This unique combination of functional groups—a lactam, a carboxylic acid, and an ether linkage—imparts specific solubility, reactivity, and biological interaction potential, making it a valuable building block in synthetic and medicinal chemistry.[3]

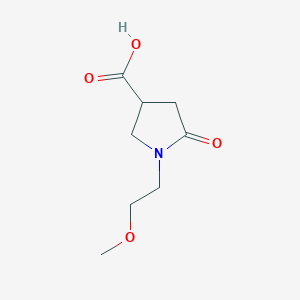

Chemical Structure

Caption: 2D Structure of this compound.

Physicochemical Data Summary

The following table summarizes the key identifiers and computed physicochemical properties for the compound.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [4] |

| CAS Number | 407634-05-3 | [3] |

| Molecular Formula | C₈H₁₃NO₄ | [3][4] |

| Molecular Weight | 187.19 g/mol | [4] |

| Physical Form | Solid | |

| InChI Key | SQFXUCKQOKOBLC-UHFFFAOYSA-N | [4] |

| SMILES | COCCN1CC(CC1=O)C(=O)O | [3] |

| XLogP3 (Computed) | -1.2 | [4] |

| Hydrogen Bond Donors | 1 | [4] |

| Hydrogen Bond Acceptors | 4 | [4] |

Synthesis and Manufacturing Insights

While multiple routes to functionalized pyroglutamic acid derivatives exist, a highly efficient and common method involves the reaction of itaconic acid with a primary amine.[5][6][7] This pathway proceeds via a tandem Michael addition and subsequent intramolecular amidation/cyclization.

Causality of the Synthetic Route: This approach is favored due to the high reactivity of itaconic acid as a Michael acceptor and the commercial availability of both itaconic acid and the requisite primary amine, 2-methoxyethylamine. The reaction can often be performed in a one-pot synthesis, making it an economical and scalable choice. The use of water or a protic solvent like an alcohol facilitates both the initial addition and the final dehydration step to form the stable lactam ring.[6][7]

Representative Synthetic Workflow

Caption: General workflow for the synthesis of the title compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for analogous compounds.[6][7]

-

Charging the Reactor: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add itaconic acid (1.0 eq) and water (or propan-2-ol) to form a slurry (approx. 3-4 mL per gram of itaconic acid).

-

Addition of Amine: While stirring, add 2-methoxyethylamine (0.95 eq) to the slurry. The addition may be slightly exothermic.

-

Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Isolation: After the reaction is complete, cool the mixture to room temperature and then further chill in an ice bath to induce precipitation of the product.

-

Filtration: Collect the resulting solid by vacuum filtration. Wash the filter cake with a small amount of cold water, followed by a non-polar solvent like diethyl ether to aid in drying.

-

Purification: The crude product can be purified by recrystallization from water or an alcohol-water mixture to yield the final product as a white or off-white solid.

-

Validation: The identity and purity of the final compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Chemical Reactivity and Spectroscopic Profile

The reactivity of this compound is governed by its primary functional groups.

-

Carboxylic Acid: The -COOH group is the most reactive site for derivatization. It can undergo standard reactions such as esterification (with an alcohol under acidic conditions), amidation (by activation with coupling agents like DCC or EDC followed by reaction with an amine), or reduction to the corresponding alcohol. Several studies demonstrate the conversion of the carboxylic acid in similar scaffolds to a carbohydrazide, which serves as a versatile intermediate for creating libraries of hydrazone derivatives with potential biological activity.[8][9][10]

-

Lactam: The five-membered lactam ring is generally stable under neutral and acidic conditions but can be susceptible to hydrolysis under strong basic conditions, which would result in ring-opening. The lactam nitrogen is already substituted, preventing N-acylation or N-alkylation reactions.

Expected Spectroscopic Signatures

Based on analyses of structurally similar compounds, the following spectral characteristics are anticipated.[8][10]

-

¹H NMR: The spectrum would show characteristic signals for the methoxy group (a singlet around 3.3 ppm), the ethyl bridge protons (two triplets or complex multiplets between 3.4-3.9 ppm), and the diastereotopic protons of the pyrrolidinone ring (multiplets between 2.5-4.0 ppm). A broad singlet in the downfield region (>10 ppm) would confirm the presence of the carboxylic acid proton.

-

¹³C NMR: The carbon spectrum would display distinct peaks for the methoxy carbon (~59 ppm), the ethyl carbons (~40-70 ppm), the pyrrolidinone ring carbons (~30-55 ppm), and two carbonyl carbons corresponding to the lactam and the carboxylic acid (~170-175 ppm).

-

IR Spectroscopy: Key vibrational bands would include a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a strong C=O stretch from the carboxylic acid (~1700-1730 cm⁻¹), and another strong C=O stretch from the lactam amide (~1650-1680 cm⁻¹).

Potential Applications in Research and Drug Development

The pyroglutamic acid core is a "privileged scaffold," meaning it is a structural framework that is frequently found in biologically active compounds and is capable of binding to multiple biological targets.[2] Derivatives of 5-oxopyrrolidine-3-carboxylic acid have been extensively explored for a range of therapeutic applications.

Role as a Chiral Building Block and Scaffold

Pyroglutamic acid is a cheap and readily available source of chirality, making its derivatives highly valuable in asymmetric synthesis.[2][5] The rigid, cyclic structure of the pyrrolidinone ring provides conformational constraint, which can be a powerful tool in drug design to improve binding affinity and selectivity for a target protein.[1]

Therapeutic Areas of Interest

-

Antibacterial Agents: Numerous studies have synthesized libraries of 5-oxopyrrolidine-3-carboxylic acid derivatives, particularly hydrazides and hydrazones, and evaluated them for antimicrobial activity. Some compounds have shown potent effects against Gram-positive bacteria like Staphylococcus aureus and have demonstrated the ability to disrupt biofilm formation.[8][9]

-

Anticancer Research: The scaffold has also been investigated for anticancer properties. Derivatives have been synthesized and tested against various cancer cell lines, with some showing promising cytotoxicity, indicating their potential as a starting point for the development of novel oncology drugs.[6][7]

-

Enzyme Inhibition: The structural similarity of pyroglutamic acid to proline and glutamic acid allows its derivatives to act as mimetics in peptide structures, potentially modulating peptide-protein interactions or inhibiting enzymes.[5]

Caption: Logical relationship between the core scaffold and its applications.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following hazards:

Recommended Precautions (P-codes):

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Standard laboratory safety protocols, including the use of a fume hood, safety glasses, and gloves, should be followed when handling this chemical.

Conclusion

This compound is a functionally rich molecule with significant potential as a versatile building block for chemical synthesis and drug discovery. Its foundation on the biologically relevant pyroglutamic acid scaffold, combined with multiple sites for chemical modification, makes it an attractive starting point for developing novel compounds with potential therapeutic value in areas such as infectious diseases and oncology. This guide has provided a technical foundation covering its properties, synthesis, and applications to support and inspire further research.

References

-

PubChem. This compound | C8H13NO4 | CID 3146690. National Center for Biotechnology Information. [Link]

-

Al-Obeidi, F. A., et al. (2014). Synthesis of Pyroglutamic Acid Derivatives via Double Michael Reactions of Alkynones. Organic Letters. [Link]

-

Semantic Scholar. 5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease. [Link]

-

Bentham Science. Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive Natural Products. [Link]

-

Stefanucci, A., et al. (2014). PYROGLUTAMIC ACID DERIVATIVES: BUILDING BLOCKS FOR DRUG DISCOVERY. HETEROCYCLES. [Link]

-

ResearchGate. Pyroglutamic acid and its derivatives exhibit a wide range of bioactivities. [Link]

-

Kavaliauskas, P., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. MDPI. [Link]

-

Global Substance Registration System. 1-(2-HYDROXYETHYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID. [Link]

-

Kavaliauskas, P., et al. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. PubMed. [Link]

-

Kavaliauskas, P., et al. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. MDPI. [Link]

-

Kavaliauskas, P., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. National Institutes of Health. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benthamscience.com [benthamscience.com]

- 3. CAS 407634-05-3: 1-(2-methoxyethyl)-5-oxopyrrolidine-3-car… [cymitquimica.com]

- 4. This compound | C8H13NO4 | CID 3146690 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]

- 6. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents [mdpi.com]

- 7. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Structure Elucidation of 1-(2-Methoxyethyl)-5-oxopyrrolidine-3-carboxylic acid: A Multi-technique Spectroscopic Approach

An In-depth Technical Guide for Drug Development Professionals

Introduction

In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's chemical structure is a foundational pillar upon which all subsequent research is built.[1] The precise arrangement of atoms dictates a compound's physicochemical properties, its interaction with biological targets, and ultimately, its efficacy and safety as a potential therapeutic agent. This guide provides a comprehensive, field-proven methodology for the structural elucidation of 1-(2-Methoxyethyl)-5-oxopyrrolidine-3-carboxylic acid, a molecule featuring the pharmacologically significant pyrrolidine core.[2][3]

The target molecule, with the chemical formula C₈H₁₃NO₄ and a molecular weight of 187.19 g/mol , presents a unique combination of functional groups: a carboxylic acid, a tertiary amide (lactam), and an ether.[4] Elucidating such a structure requires a synergistic application of multiple analytical techniques. We will proceed through a logical workflow, beginning with the confirmation of molecular formula and identification of functional groups, and culminating in the definitive mapping of the atomic framework through advanced nuclear magnetic resonance techniques. This document is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic rationale behind each experimental choice.

Part 1: Foundational Analysis - Molecular Formula and Functional Groups

The initial phase of any structure elucidation project is to confirm the elemental composition and identify the key chemical functionalities. This is achieved through a combination of high-resolution mass spectrometry and infrared spectroscopy.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: The first question for any unknown compound is "What is its molecular formula?". HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental composition, which is a critical first step that constrains all subsequent structural hypotheses.[5][6] We employ Electrospray Ionization (ESI) in positive ion mode, as the carboxylic acid and lactam functionalities are readily protonated.

Trustworthiness: By comparing the experimentally measured mass to the theoretical mass calculated for potential formulas, we can confirm the elemental composition with a high degree of confidence (typically within 5 ppm error). Analysis of the fragmentation pattern provides further validation of the proposed structure, as the molecule breaks apart in predictable ways based on bond strengths and the stability of the resulting fragments.[7][8][9]

Expected HRMS Data: For C₈H₁₃NO₄, the exact mass is 187.0845. The protonated molecule [M+H]⁺ would be C₈H₁₄NO₄⁺.

| Ion | Calculated m/z | Observed m/z (Hypothetical) | Interpretation |

| [M+H]⁺ | 188.0917 | 188.0918 | Confirms the molecular formula C₈H₁₃NO₄. |

| [M-COOH]⁺ | 142.0811 | 142.0810 | Loss of the neutral carboxylic acid group (45.00 Da). |

| [M-C₂H₄O]⁺ | 144.0655 | 144.0654 | Loss of ethylene oxide from the side chain (44.03 Da). |

| [C₅H₈NO₂]⁺ | 128.0550 | 128.0549 | Cleavage of the N-CH₂ bond, loss of the side chain. |

Experimental Protocol: HRMS Analysis

-

Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water).

-

Ionization: Introduce the sample into the mass spectrometer via direct infusion using an ESI source.

-

Mass Analysis: Analyze the ions using a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument to obtain accurate mass-to-charge (m/z) ratios.[6]

-

Data Analysis: Determine the elemental composition from the accurate mass of the molecular ion. If tandem MS (MS/MS) is performed, analyze the fragmentation pattern to gain structural insights.[6]

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: While MS gives us the formula, FTIR spectroscopy provides a quick and reliable "fingerprint" of the functional groups present.[10][11] Each functional group absorbs infrared radiation at a characteristic frequency, causing its bonds to vibrate. This allows us to confirm the presence of the carboxylic acid, the amide (lactam), and the ether linkage suggested by the molecular formula.

Trustworthiness: The absorption bands for common functional groups are well-documented. The presence of a very broad O-H stretch, coupled with two distinct carbonyl (C=O) absorptions, provides a self-validating signature for the proposed lactam and carboxylic acid moieties.[12][13][14]

Expected FTIR Absorptions:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300–2500 | Broad | O-H stretch of the carboxylic acid |

| 2960–2850 | Medium | Aliphatic C-H stretching |

| ~1720 | Strong | C=O stretching of the carboxylic acid[13][14] |

| ~1685 | Strong | C=O stretching of the 5-membered lactam[15][16] |

| ~1115 | Medium | C-O stretching of the ether linkage |

Experimental Protocol: FTIR Analysis

-

Sample Preparation: Prepare a KBr pellet by mixing ~1 mg of the solid compound with ~100 mg of dry KBr powder and pressing it into a transparent disk.

-

Background Scan: Perform a background scan with an empty sample compartment to account for atmospheric CO₂ and H₂O.

-

Sample Scan: Place the KBr pellet in the sample holder and acquire the IR spectrum, typically over a range of 4000 to 400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Part 2: Definitive Structural Mapping - 1D and 2D NMR Spectroscopy

With the molecular formula and functional groups confirmed, Nuclear Magnetic Resonance (NMR) spectroscopy is employed to piece together the atomic connectivity and definitively establish the molecular structure.[10][17] This is the most powerful technique for complete structure elucidation of organic molecules in solution.[18]

Expertise & Experience: A multi-dimensional NMR approach is essential. 1D NMR (¹H and ¹³C) provides an inventory of the hydrogen and carbon environments. 2D NMR experiments (COSY, HSQC, and HMBC) are then used to reveal the intricate network of connections between these atoms, much like assembling a puzzle.[19][20] The causality is clear: we first identify the pieces (1D NMR) and then determine how they connect (2D NMR).

Trustworthiness: The combination of these experiments creates a self-validating system. An HSQC experiment must be consistent with the ¹H and ¹³C spectra. COSY correlations must connect protons on adjacent carbons, and HMBC correlations must logically link the fragments identified by COSY. Any contradiction would invalidate the proposed structure.[19]

Logical Elucidation Workflow

The diagram below illustrates the logical flow of information from the initial experiments to the final structure.

Caption: Workflow for Spectroscopic Structure Elucidation.

NMR Sample Preparation and Acquisition

Experimental Protocol: NMR Analysis

-

Sample Purity: Ensure the sample is of high purity to avoid signals from contaminants.[21]

-

Solvent Selection: Dissolve 5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent, such as DMSO-d₆ (which is excellent for carboxylic acids) or CDCl₃.[21][22]

-

Transfer: Filter the solution through a pipette with a glass wool plug into a clean, dry 5 mm NMR tube.[21]

-

Data Acquisition: Acquire spectra on a high-field NMR spectrometer (≥400 MHz).

-

¹H NMR: Standard single-pulse experiment.

-

¹³C NMR: Standard proton-decoupled single-pulse experiment.

-

2D Spectra: Acquire COSY, HSQC, and HMBC spectra using standard, instrument-provided pulse programs.[23]

-

Data Interpretation: A Step-by-Step Synthesis

Below are the expected NMR data based on the known structure. The interpretation demonstrates how one would logically deduce the structure from this data.

Table of Expected NMR Data (in DMSO-d₆, 400 MHz):

| Label | ¹H δ (ppm), Mult, J (Hz), Int | ¹³C δ (ppm) | COSY Correlations (with) | Key HMBC Correlations (with) |

| 1 | 3.20, s, 3H | 58.1 | - | C2 |

| 2 | 3.45, t, J=5.5, 2H | 69.5 | H6 | C1, C6 |

| 3 | - | 174.1 | - | H4a, H4b, H5 |

| 4a, 4b | 2.60, m, 2H | 35.0 | H5 | C3, C5, C7 |

| 5 | 3.35, m, 1H | 35.2 | H4a, H4b | C3, C4, C7 |

| 6 | 3.55, t, J=5.5, 2H | 48.0 | H2 | C2, C7 |

| 7 | - | 171.5 | - | H4a, H4b, H5, H6 |

| 8 | 12.5, br s, 1H | - | - | C3, C4, C5 |

(Note: 'm' denotes multiplet, chemical shifts are predictive and may vary slightly.)

Narrative Interpretation:

-

¹H NMR Inventory: The ¹H NMR spectrum shows a 3H singlet at 3.20 ppm (H1 ), characteristic of a methoxy (-OCH₃) group. Two 2H triplets at 3.45 ppm (H2 ) and 3.55 ppm (H6 ) suggest two adjacent CH₂ groups, forming an ethyl fragment. Complex multiplets in the 2.60-3.35 ppm range account for the three protons on the pyrrolidine ring (H4a, H4b, H5 ). A very broad singlet far downfield at 12.5 ppm (H8 ) is the classic signature of a carboxylic acid proton; this signal would disappear upon shaking the sample with D₂O.[24]

-

¹³C NMR Inventory: The ¹³C spectrum confirms the presence of 8 unique carbons. Two signals in the carbonyl region (~174.1 and 171.5 ppm) correspond to the carboxylic acid (C3 ) and the lactam (C7 ).[15][25] The remaining six signals are in the aliphatic region, consistent with the proposed structure.

-

Building Blocks with COSY: The COSY spectrum reveals the proton-proton coupling networks. A clear correlation between the triplets at 3.45 ppm (H2 ) and 3.55 ppm (H6 ) confirms the -CH₂-CH₂- linkage of the side chain. Another correlation network connects the multiplet at 3.35 ppm (H5 ) with the multiplet at 2.60 ppm (H4a, H4b ), establishing the C5-C4 bond within the pyrrolidine ring.

-

Direct Connections with HSQC: The HSQC spectrum unambiguously links each proton to the carbon it is attached to. For example, it would show a cross-peak connecting the ¹H signal at 3.20 ppm to the ¹³C signal at 58.1 ppm, confirming this carbon as the methoxy carbon (C1 ). This process is repeated for all C-H bonds, providing a fully assigned skeleton.

-

The Final Assembly with HMBC: The HMBC experiment provides the long-range correlations that connect all the fragments into the final molecule. This is the most critical step for confirming the overall structure.[20][23]

Caption: Key HMBC correlations confirming the structure.

-

Connecting the Side Chain: A correlation from the methoxy protons (H1 , δ 3.20) to the carbon at δ 69.5 (C2 ) confirms the ether linkage. Crucially, a correlation from the N-methylene protons (H6 , δ 3.55) to the lactam carbonyl carbon (C7 , δ 171.5) proves the side chain is attached to the nitrogen atom of the pyrrolidine ring.

-

Positioning the Carboxylic Acid: Correlations from the ring protons at C4 (H4a, H4b ) and C5 (H5 ) to the carboxylic acid carbonyl (C3 , δ 174.1) definitively place the -COOH group at the C3 position.

-

Confirming the Ring Structure: Correlations from the ring protons (H4, H5, H6 ) to the lactam carbonyl (C7 ) validate the 5-membered ring structure.

Conclusion

The structural elucidation of this compound is systematically achieved through the integrated application of mass spectrometry, infrared spectroscopy, and a suite of 1D and 2D NMR experiments. Each technique provides a unique and essential piece of the puzzle: HRMS establishes the molecular formula, FTIR identifies the functional groups, and NMR spectroscopy meticulously maps the atomic connectivity. The convergence of data from these orthogonal techniques provides an unambiguous and trustworthy structural assignment, a critical milestone in the journey of drug discovery and development. This rigorous, evidence-based approach ensures the highest level of scientific integrity for any further investigation of this compound.

References

-

Fiveable. (n.d.). Spectroscopic Methods in Organic Analysis. Fiveable. Retrieved from [Link]

-

Maricopa Open Digital Press. (n.d.). Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy. In Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 10.1: Organic Structure Determination. Retrieved from [Link]

-

Elyashberg, M., et al. (n.d.). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. PubMed. Retrieved from [Link]

-

Clark, J. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 12.2: Interpreting Mass Spectra. Retrieved from [Link]

-

NIST. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

-

Bansal, M. (2023). Organic spectroscopy: Principles of Organic Spectroscopy. Journal of Modern Organic Chemistry. Retrieved from [Link]

-

Müller, M., & Volmer, D. (n.d.). Interpretation of mass spectra. Saarland University. Retrieved from [Link]

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns. Retrieved from [Link]

-

ResearchGate. (2018). Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method?. Retrieved from [Link]

-

JoVE. (2023). Video: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

-

Oregon State University. (n.d.). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

-

SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

-

Nanalysis. (2019). HSQC – Revealing the direct-bonded proton-carbon instrument. Retrieved from [Link]

-

ACS Publications. (2023). Detecting Structural Environments of Carboxyl Groups in Dissolved Natural Organic Molecules. Retrieved from [Link]

-

Abraham, R. J., et al. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]

-

Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

-

University of Notre Dame. (n.d.). Organic Structure Elucidation Workbook. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). General Structure of Pyrrolidine Derivatives. Retrieved from [Link]

-

Frontiers. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Retrieved from [Link]

-

PubMed Central (PMC). (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Quantifying Carboxylic Acid Concentration in Model Polyamide Desalination Membranes via Fourier Transform Infrared Spectroscopy. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Semantic Scholar. (2025). 5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease. Retrieved from [Link]

-

Royal Society of Chemistry. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. In Optimizing NMR Methods for Structure Elucidation. Retrieved from [Link]

-

Fiveable. (n.d.). 8.3 1H and 13C NMR spectroscopy. Retrieved from [Link]

-

ResearchGate. (2025). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved from [Link]

-

PubMed Central (PMC). (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Retrieved from [Link]

-

GSRS. (n.d.). 1-(2-HYDROXYETHYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID. Retrieved from [Link]

-

KTU ePubl. (n.d.). Synthesis of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives as a promising scaffold against disease-causing bacteria relevant to public health. Retrieved from [Link]

-

MDPI. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Retrieved from [Link]

Sources

- 1. Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 3. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C8H13NO4 | CID 3146690 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. uni-saarland.de [uni-saarland.de]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. scienceready.com.au [scienceready.com.au]

- 10. openaccessjournals.com [openaccessjournals.com]

- 11. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 12. Video: Spectroscopy of Carboxylic Acid Derivatives [jove.com]

- 13. myneni.princeton.edu [myneni.princeton.edu]

- 14. Quantifying Carboxylic Acid Concentration in Model Polyamide Desalination Membranes via Fourier Transform Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. researchgate.net [researchgate.net]

- 19. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. emerypharma.com [emerypharma.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. books.rsc.org [books.rsc.org]

- 23. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 24. structureworkbook.nd.edu [structureworkbook.nd.edu]

- 25. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-Depth Technical Guide to 1-(2-Methoxyethyl)-5-oxopyrrolidine-3-carboxylic acid (CAS: 407634-05-3)

Abstract

This technical guide provides a comprehensive overview of 1-(2-Methoxyethyl)-5-oxopyrrolidine-3-carboxylic acid, a heterocyclic compound belonging to the substituted pyroglutamic acid family. While specific literature on this exact molecule is sparse, this document consolidates available data and provides expert insights based on the well-established chemistry of the 5-oxopyrrolidine-3-carboxylic acid scaffold. This guide covers physicochemical properties, a proposed, field-proven synthesis protocol, predicted analytical characterization, potential applications in drug discovery, and essential safety information. The content is structured to provide both foundational knowledge and practical, actionable methodologies for researchers.

Introduction and Molecular Overview

This compound is a derivative of pyroglutamic acid, featuring a methoxyethyl group attached to the nitrogen atom of the pyrrolidinone ring. The core structure, a five-membered lactam with a carboxylic acid at the 3-position, is a privileged scaffold in medicinal chemistry. This structural motif is found in various natural products and synthetic compounds with diverse biological activities. The presence of the N-substituent, the carboxylic acid, and the lactam carbonyl group provides multiple points for hydrogen bonding and other molecular interactions, suggesting its potential as a versatile building block for creating targeted therapeutic agents.[1]

Chemical Structure

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented below. These values are critical for experimental design, including solvent selection, reaction condition optimization, and analytical method development.

| Property | Value | Source |

| CAS Number | 407634-05-3 | [Vendor Data] |

| Molecular Formula | C₈H₁₃NO₄ | [Calculated] |

| Molecular Weight | 187.19 g/mol | [Calculated] |

| IUPAC Name | This compound | [Nomenclature] |

| Appearance | Solid (predicted) | [Vendor Data] |

| Boiling Point | 390.3 ± 37.0 °C (Predicted) | [Prediction] |

| Density | 1.256 ± 0.06 g/cm³ (Predicted) | [Prediction] |

| SMILES | COCCN1CC(CC1=O)C(=O)O | [Database] |

| InChI | InChI=1S/C8H13NO4/c1-13-3-2-9-5-6(8(11)12)4-7(9)10/h6H,2-5H2,1H3,(H,11,12) | [Database] |

Proposed Synthesis Pathway

The synthesis of N-substituted 5-oxopyrrolidine-3-carboxylic acids is reliably achieved through the aza-Michael addition of a primary amine to itaconic acid, followed by an intramolecular cyclization/amidation.[2][3] This reaction is typically performed by refluxing the reactants in a suitable solvent, such as water, which makes it an environmentally favorable method.[4]

Reaction Scheme

Caption: Proposed synthesis of the target compound from itaconic acid and 2-methoxyethylamine.

Detailed Experimental Protocol

This protocol is a validated, general procedure adapted for the specific synthesis of this compound.

Materials:

-

Itaconic acid (1.0 eq)

-

2-Methoxyethylamine (1.0 eq)

-

Deionized water

-

Hydrochloric acid (5% v/v)

-

Sodium hydroxide (5% w/v)

-

Standard laboratory glassware for reflux, filtration, and extraction

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add itaconic acid (e.g., 13.0 g, 0.1 mol) and deionized water (e.g., 100 mL).

-

Addition of Amine: While stirring, slowly add 2-methoxyethylamine (e.g., 7.51 g, 0.1 mol) to the flask.

-

Reflux: Heat the reaction mixture to reflux (approximately 100°C) and maintain for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexanes with a small amount of acetic acid).

-

Work-up and Purification: a. After cooling the mixture to room temperature, a crystalline solid may precipitate. If so, add 5% hydrochloric acid until the pH is acidic (pH ~2-3) to ensure complete precipitation of the carboxylic acid product. b. Filter the solid product using a Büchner funnel, and wash with cold deionized water. c. For higher purity, the crude product can be dissolved in a 5% sodium hydroxide solution, filtered to remove any insoluble impurities, and then re-precipitated by acidifying the filtrate with 5% hydrochloric acid to a pH of ~2-3. d. Filter the purified product, wash with cold deionized water, and dry under vacuum to a constant weight.

Analytical Characterization (Predicted)

As analytical data for this specific compound is not widely published, the following characterization profile is predicted based on its structure and data from analogous compounds.[2][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ ~12.5 ppm (s, 1H): Carboxylic acid proton (-COOH).

-

δ ~3.4-3.6 ppm (m, 3H): Methylene protons of the methoxyethyl group (-N-CH₂-CH₂-O-).

-

δ ~3.2-3.3 ppm (s, 3H): Methyl protons of the methoxy group (-OCH₃).

-

δ ~3.1-3.3 ppm (m, 1H): Methine proton at the 3-position (-CH-COOH).

-

δ ~2.5-2.8 ppm (m, 2H): Methylene protons at the 4-position (-CH₂-C=O).

-

δ ~2.3-2.5 ppm (m, 2H): Methylene protons at the 2-position of the pyrrolidinone ring.

-

-

¹³C NMR (101 MHz, DMSO-d₆):

-

δ ~174 ppm: Carboxylic acid carbonyl carbon (-COOH).

-

δ ~172 ppm: Lactam carbonyl carbon (-C=O).

-

δ ~70 ppm: Methylene carbon adjacent to oxygen in the methoxyethyl group (-CH₂-O-).

-

δ ~58 ppm: Methyl carbon of the methoxy group (-OCH₃).

-

δ ~50 ppm: Methylene carbon of the pyrrolidinone ring adjacent to nitrogen.

-

δ ~48 ppm: Methylene carbon adjacent to nitrogen in the methoxyethyl group (-N-CH₂-).

-

δ ~36 ppm: Methine carbon at the 3-position (-CH-COOH).

-

δ ~34 ppm: Methylene carbon at the 4-position (-CH₂-C=O).

-

Infrared (IR) Spectroscopy

-

~3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid.

-

~1730-1700 cm⁻¹ (strong): C=O stretch of the carboxylic acid.

-

~1680-1650 cm⁻¹ (strong): C=O stretch of the five-membered lactam.

-

~1120-1085 cm⁻¹ (strong): C-O stretch of the ether.

Mass Spectrometry (MS)

-

Electrospray Ionization (ESI-MS):

-

Positive Mode [M+H]⁺: Predicted m/z = 188.0917

-

Negative Mode [M-H]⁻: Predicted m/z = 186.0772

-

Potential Applications and Future Research Directions

The 5-oxopyrrolidine-3-carboxylic acid scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][6]

Drug Discovery and Development

-

Scaffold for CNS-Active Agents: The pyroglutamic acid core is structurally related to GABA, suggesting that derivatives could be explored as modulators of GABAergic neurotransmission for applications in epilepsy, anxiety, and other neurological disorders.

-

Antimicrobial and Anticancer Agents: Numerous studies have demonstrated that functionalization of the 5-oxopyrrolidine-3-carboxylic acid core can lead to potent antimicrobial and anticancer compounds.[3][5] The methoxyethyl substituent of the title compound may enhance solubility and pharmacokinetic properties, making it an interesting candidate for further derivatization and biological screening.

-

BACE-1 Inhibition: Recent research has identified 5-oxopyrrolidine derivatives as inhibitors of the BACE-1 enzyme, a key target in Alzheimer's disease research.[7]

Polymer and Materials Science

The dicarboxylic nature of the parent compound (itaconic acid) makes it a valuable monomer for bio-based polymers.[4][8] While the title compound is monofunctional with respect to its carboxylic acid, it could be used to introduce specific functionalities into polymer chains or as a chain terminator to control molecular weight.

Future Research Workflow

Caption: A proposed workflow for the evaluation and development of the title compound.

Safety and Handling

Based on available data, this compound should be handled with care in a laboratory setting.

-

Hazard Classifications:

-

Acute Toxicity, Oral (Category 4)

-

Serious Eye Damage (Category 1)

-

-

GHS Hazard Statements:

-

H302: Harmful if swallowed.

-

H318: Causes serious eye damage.

-

-

Precautionary Statements:

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Always consult the latest Safety Data Sheet (SDS) from your supplier before handling this chemical. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn at all times.

References

-

Grybaitė, B., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Pharmaceuticals, 15(8), 988. Available at: [Link]

-

Vaickelionienė, R., et al. (2020). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Molecules, 25(23), 5732. Available at: [Link]

-

Šiugždaitė, J., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. International Journal of Molecular Sciences, 24(9), 7951. Available at: [Link]

-

Krikštaponis, K., et al. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules, 30(12), 2639. Available at: [Link]

-

Vainauskas, V., et al. (2021). Synthesis and chemical transformations of 5-oxopyrrolidine-3-carboxylic acid. ResearchGate. Available at: [Link]

-

Grybaitė, B., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. MDPI. Available at: [Link]

-

Serkov, S. A., et al. (2024). Synthesis of 5-oxo-1-[4-(aminosulfonyl)phenyl]pyrrolidine-3-carboxylic acids. Russian Chemical Bulletin. Available at: [Link]

-

Serkov, S. A., et al. (2025). Synthesis of 5-oxo-1-(5-R-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxylic acids. ResearchGate. Available at: [Link]

-

D'Andrea, P., et al. (2020). Identification of BACE-1 inhibitors through directed C(sp3)–H activation on 5-oxo-pyrrolidine-3-carboxylic acid derivatives. Organic & Biomolecular Chemistry, 18(3), 446-450. Available at: [Link]

-

Oroumei, A., et al. (2011). Aqueous Modification of Chitosan with Itaconic Acid to Produce Strong Oxygen Barrier Film. Biomacromolecules, 12(6), 2217-2223. Available at: [Link]

-

Farmer, T. J., et al. (2019). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Frontiers in Chemistry, 7, 781. Available at: [Link]

-

Sienkiewicz, N., et al. (2023). Poly(glycerol itaconate) Crosslinking via the aza-Michael Reaction—A Preliminary Research. Materials, 16(23), 7354. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Aqueous Modification of Chitosan with Itaconic Acid to Produce Strong Oxygen Barrier Film - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Identification of BACE-1 inhibitors through directed C(sp3)–H activation on 5-oxo-pyrrolidine-3-carboxylic acid derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activity of 1-(2-Methoxyethyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives

Introduction

The pyrrolidone (2-oxopyrrolidine) scaffold is a privileged structure in medicinal chemistry, forming the core of a diverse range of biologically active compounds.[1] Since the pioneering discovery of piracetam in the late 1960s, which introduced the concept of "nootropic" agents for enhancing learning and memory, the pyrrolidone family has been extensively explored for its therapeutic potential.[1][2] This exploration has led to the development of neuroprotective agents for stroke, anticonvulsants like levetiracetam, and a wide array of other derivatives with promising pharmacological profiles.[1] The versatility of the 5-oxopyrrolidine-3-carboxylic acid framework, in particular, allows for systematic structural modifications at both the N-1 and C-3 positions, enabling the fine-tuning of physicochemical properties and biological activities. This guide focuses on the synthesis, biological activities, and therapeutic potential of a specific subclass: 1-(2-Methoxyethyl)-5-oxopyrrolidine-3-carboxylic acid and its derivatives. While direct studies on this specific methoxyethyl scaffold are emerging, this document synthesizes data from closely related analogues to provide a comprehensive technical overview for researchers, scientists, and drug development professionals. We will delve into the synthetic pathways, diverse biological activities including anticonvulsant, nootropic, antimicrobial, and anticancer effects, and the underlying mechanisms of action that make these compounds a compelling area of research.

Synthesis of this compound and Its Derivatives

The synthetic route to this compound and its derivatives generally follows a well-established pathway, commencing with the Michael addition of a primary amine to itaconic acid. This versatile approach allows for the introduction of a wide variety of substituents at the N-1 position of the pyrrolidinone ring.

Core Synthesis of this compound

The foundational step involves the reaction of 2-methoxyethylamine with itaconic acid. This reaction is typically carried out under reflux in a suitable solvent, such as water or a lower alcohol, to yield the desired this compound. The general scheme for this synthesis is depicted below.

Caption: General synthesis of the core compound.

Derivatization at the C-3 Carboxylic Acid Position

The carboxylic acid moiety at the C-3 position serves as a versatile handle for further chemical modifications, leading to a diverse library of derivatives, primarily amides and esters. The synthesis of these derivatives often proceeds through an activated carboxylic acid intermediate or via direct coupling reactions.

A common strategy involves the conversion of the carboxylic acid to a more reactive species, such as an acid chloride or an activated ester, followed by reaction with a nucleophile (e.g., an amine or an alcohol). Alternatively, direct amide bond formation can be achieved using coupling agents like carbonyldiimidazole (CDI).

Experimental Protocol: Synthesis of Amide Derivatives

The following is a representative protocol for the synthesis of amide derivatives of this compound:

-

Activation of the Carboxylic Acid: To a solution of this compound in a dry, aprotic solvent (e.g., N,N-dimethylformamide), add an equimolar amount of a coupling agent such as carbonyldiimidazole (CDI).

-

Reaction Mixture: Stir the mixture at room temperature for a specified period (typically 1-2 hours) to allow for the formation of the activated acylimidazolide intermediate.

-

Amine Addition: Add an equimolar amount of the desired primary or secondary amine to the reaction mixture.

-

Reaction Progression: Continue stirring at room temperature for several hours to overnight, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is typically worked up by extraction and purified using column chromatography or recrystallization to yield the final amide product.

Caption: Workflow for amide synthesis.

Biological Activities of this compound Derivatives

While specific biological data for this compound derivatives are not extensively reported in the literature, the broader class of 5-oxopyrrolidine-3-carboxylic acid derivatives has been shown to possess a wide range of biological activities. By extension, the title compounds are promising candidates for similar therapeutic applications.

Anticonvulsant Activity

A significant body of research has focused on the anticonvulsant properties of pyrrolidinone derivatives. Studies on various N-substituted 2,5-dioxo-pyrrolidin-1-yl-acetamides have demonstrated potent anticonvulsant effects in preclinical models.[3][4][5] These compounds have shown efficacy in the maximal electroshock (MES), subcutaneous pentylenetetrazole (scPTZ), and 6 Hz seizure models in mice.[3][6][4][5]

| Compound Class | Seizure Model | ED50 (mg/kg) | Reference |

| 3-methyl-2,5-dioxo-pyrrolidin-1-yl-acetamides | MES | 32.08 | [7] |

| 3-methyl-2,5-dioxo-pyrrolidin-1-yl-acetamides | scPTZ | 40.34 | [7] |

| 3-phenyl-2,5-dioxo-pyrrolidine-1-yl-acetic acid amides | MES, scPTZ, 6Hz | Broad Spectrum | [4] |

| 1-(4-phenylpiperazin-1-yl)-...-propanamides | 6 Hz | 21.0 | [5] |

The data suggests that the nature of the substituent at the N-1 position and modifications at the C-3 position significantly influence the anticonvulsant potency and spectrum of activity. The presence of a lipophilic group is often associated with enhanced activity. The 2-methoxyethyl group in the title compounds offers a balance of lipophilicity and polarity, which could be beneficial for brain penetration and target engagement.

Nootropic and Neuroprotective Activities

The foundational discovery of piracetam established the nootropic potential of the pyrrolidinone ring system.[1][2] Derivatives are believed to enhance cognitive functions like learning and memory by modulating neurotransmission and improving cerebral blood flow.[8] More recent studies on 1-benzyl-5-oxopyrrolidine-2-carboximidamide derivatives have highlighted their neuroprotective effects against N-methyl-D-aspartic acid (NMDA)-induced cytotoxicity.[9] These compounds were found to attenuate Ca2+ influx and suppress the upregulation of the NR2B subunit of the NMDA receptor, suggesting a potential mechanism for their neuroprotective action.[9] Molecular docking studies of N-acyl derivatives of 2-(2-oxopyrolidin-1-yl)-acetamide have predicted high affinity for both GABAA and AMPA receptors, which are crucial for synaptic plasticity and cognitive function.[10]

Antimicrobial and Anticancer Activities

Recent research has expanded the biological profile of 5-oxopyrrolidine derivatives to include antimicrobial and anticancer activities. For instance, derivatives of 1-(4-acetamidophenyl)-5-oxopyrrolidine carboxylic acid bearing hydrazone moieties have demonstrated significant anticancer activity against A549 lung cancer cells.[1][2][11] Furthermore, certain derivatives, particularly those with a 5-nitrothiophene substituent, have shown promising and selective antimicrobial activity against multidrug-resistant Staphylococcus aureus strains.[1][2][11] These findings underscore the potential of the 5-oxopyrrolidine-3-carboxylic acid scaffold as a template for the development of novel anti-infective and anticancer agents.

Mechanism of Action

The diverse biological activities of 5-oxopyrrolidine derivatives are attributed to their ability to interact with multiple biological targets. The precise mechanism of action can vary depending on the specific substitutions on the pyrrolidinone core.

Modulation of Ion Channels and Neurotransmitter Receptors

For anticonvulsant activity, a plausible mechanism involves the modulation of neuronal voltage-gated sodium and calcium channels.[4] This interaction can lead to a reduction in neuronal hyperexcitability, a hallmark of epileptic seizures.

In the context of nootropic and neuroprotective effects, these compounds are thought to interact with key neurotransmitter systems. As mentioned, derivatives have been shown to target NMDA receptors, which play a critical role in learning, memory, and neuronal survival.[9] Additionally, molecular modeling studies suggest that these compounds can bind to GABAA and AMPA receptors, thereby influencing inhibitory and excitatory neurotransmission, respectively.[10]

Caption: Proposed mechanisms of neuroactivity.

Anti-inflammatory and Antioxidant Pathways

Some pyrrolidinone derivatives have been shown to exert their effects through anti-inflammatory and antioxidant mechanisms. For instance, a novel 2-oxopyrrolidine derivative has been demonstrated to activate the Nrf-2 signaling pathway in human epidermal keratinocytes.[12] This pathway plays a crucial role in the cellular defense against oxidative stress by upregulating the expression of antioxidant and detoxifying enzymes.

Conclusion

The this compound scaffold represents a promising area for the discovery of novel therapeutic agents. Drawing on the extensive research into the broader class of 5-oxopyrrolidine derivatives, it is evident that these compounds hold significant potential for a range of biological activities, particularly in the realm of central nervous system disorders. The synthetic accessibility and the potential for diverse functionalization at the C-3 position make this class of compounds an attractive target for medicinal chemists. Future research should focus on the synthesis and systematic biological evaluation of a library of this compound derivatives to fully elucidate their structure-activity relationships and therapeutic potential. The insights provided in this guide aim to serve as a valuable resource for researchers dedicated to advancing the field of drug discovery.

References

-

Grybaitė, B., Kairytė, K., Vaickelionienė, R., Sapijanskaitė-Banevič, B., Kavaliauskas, P., & Mickevičius, V. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Pharmaceuticals, 15(8), 970. [Link]

-

Gamzu, E., Hoover, T. M., Gracon, S. I., & Ninteman, M. V. (1989). Recent development in 2‐pyrrolidinone‐containing nootropics. Drug Development Research, 18(3), 177–189. [Link]

-

Kairytė, K., Grybaitė, B., Vaickelionienė, R., Sapijanskaitė-Banevič, B., Kavaliauskas, P., & Mickevičius, V. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Pharmaceuticals, 15(8), 970. [Link]

-

Gissot, A., & Kerr, W. J. (2002). Pyrrolidone derivatives. Expert opinion on therapeutic patents, 12(5), 733-742. [Link]

-

Kavaliauskas, P., Kairytė, K., Rinkūnaitė, I., & Mickevičius, V. (2022). A novel 2-oxopyrrolidine derivative (LN-53) efficiently induces Nrf-2 signaling pathway activation in human epidermal keratinocytes. Journal of Biomedical Science, 29(1), 1-16. [Link]

-

Wang, Y., Li, Y., Wang, Y., Li, J., Wang, Y., & Ma, C. (2019). Design, synthesis and biological evaluation of 1-benzyl-5-oxopyrrolidine-2-carboximidamide derivatives as novel neuroprotective agents. European journal of medicinal chemistry, 182, 111654. [Link]

-

Kamiński, K., Obniska, J., & Wiklik, B. (2016). Synthesis, and anticonvulsant activity of new amides derived from 3-methyl-or 3-ethyl-3-methyl-2, 5-dioxo-pyrrolidin-1-yl-acetic acids. Bioorganic & medicinal chemistry, 24(8), 1769-1779. [Link]

-

Cerri, A., Farina, C., Pinza, M., & Banfi, S. (1991). Synthesis and nootropic activity of 2-oxo-1-pyrrolidinesulfonic acid derivatives. Il Farmaco, 46(7-8), 959-966. [Link]

-

Kamiński, K., Obniska, J., & Wiklik, B. (2016). Synthesis, and anticonvulsant activity of new amides derived from 3-methyl-or 3-ethyl-3-methyl-2, 5-dioxo-pyrrolidin-1-yl-acetic acids. Bioorganic & medicinal chemistry, 24(8), 1769-1779. [Link]

-

Abram, M., Jakubiec, M., Rapacz, A., Mogilski, S., Latacz, G., Szulczyk, B., ... & Kamiński, K. (2022). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2, 5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. Molecules, 27(19), 6296. [Link]

-

Kamiński, K., Rapacz, A., Abram, M., Jakubiec, M., Szafarz, M., Latacz, G., ... & Wlaź, P. (2021). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)-and 3-(3-Chlorophenyl)-2, 5-dioxo-pyrrolidin-1-yl-acetamides. Molecules, 26(6), 1564. [Link]

-

Rapacz, A., Obniska, J., & Kamiński, K. (2016). Anticonvulsant and antinociceptive activity of new amides derived from 3-phenyl-2, 5-dioxo-pyrrolidine-1-yl-acetic acid in mice. European journal of pharmacology, 781, 1-8. [Link]

-

Kamiński, K., Obniska, J., & Wiklik, B. (2015). Design, synthesis, and anticonvulsant activity of new hybrid compounds derived from 2-(2, 5-dioxopyrrolidin-1-yl) propanamides and 2-(2, 5-dioxopyrrolidin-1-yl) butanamides. Journal of medicinal chemistry, 58(14), 5474-5486. [Link]

-

Grybaitė, B., Kairytė, K., Vaickelionienė, R., Petraitis, V., Petraitienė, R., Šiugždaitė, J., ... & Mickevičius, V. (2023). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules, 28(12), 4819. [Link]

-

Bogachouk, A. P., Shadrina, M. I., Grivennikov, I. A., & Myasoedov, N. F. (2015). Comparative study of the neuroprotective and nootropic activities of the carboxylate and amide forms of the HLDF-6 peptide in animal models of Alzheimer's disease. Journal of Psychopharmacology, 29(12), 1304-1311. [Link]

-

Kodonidi, I. P., & Parkhomenko, A. Y. (2020). MOLECULAR DESIGN OF N-ACYL DERIVATIVES OF 2-(2-OXOPYROLIDIN-1-YL)-ACETAMIDE WITH GABA-ERGIC AND GLUTAMATERGIC ACTIVITIES. Pharmacy & Pharmacology, 8(2), 108-117. [Link]

-

Servusová, B., Eibinová, D., Doležal, M., Kubíček, V., Paterová, P., Peško, M., & Kráľová, K. (2012). Substituted N-benzylpyrazine-2-carboxamides: synthesis and biological evaluation. Molecules, 17(11), 13183-13198. [Link]

-

Kodonidi, I. P., & Parkhomenko, A. Y. (2020). Molecular design of N-acyl derivatives of 2-(2-oxopyrrolidin-1-yl)-acetamide with GABA-ergic and glutamatergic activities. Pharmacy & Pharmacology, 8(2). [Link]

-

Malawska, B. (2005). New anticonvulsant agents. Current topics in medicinal chemistry, 5(1), 69-85. [Link]

-

Gualtieri, F., Manetti, D., Romanelli, M. N., & Ghelardini, C. (2002). Design and study of piracetam-like nootropics. Current pharmaceutical design, 8(2), 125-138. [Link]

-

Logvinenko, I., Zholob, O., Shtrygol, S., & Kamyshnyi, O. (2022). Evaluation of Anticonvulsant Activity of Dual COX-2/5-LOX Inhibitor Darbufelon and Its Novel Analogues. Scientia Pharmaceutica, 90(1), 11. [Link]

Sources

- 1. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, and anticonvulsant activity of new amides derived from 3-methyl- or 3-ethyl-3-methyl-2,5-dioxo-pyrrolidin-1-yl-acetic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anticonvulsant and antinociceptive activity of new amides derived from 3-phenyl-2,5-dioxo-pyrrolidine-1-yl-acetic acid in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and anticonvulsant activity of new hybrid compounds derived from 2-(2,5-dioxopyrrolidin-1-yl)propanamides and 2-(2,5-dioxopyrrolidin-1-yl)butanamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. Design, synthesis and biological evaluation of 1-benzyl-5-oxopyrrolidine-2-carboximidamide derivatives as novel neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. MOLECULAR DESIGN OF N-ACYL DERIVATIVES OF 2-(2-OXOPYROLIDIN-1-YL)-ACETAMIDE WITH GABA-ERGIC AND GLUTAMATERGIC ACTIVITIES | Kodonidi | Pharmacy & Pharmacology [pharmpharm.ru]

- 11. researchgate.net [researchgate.net]

- 12. A novel 2-oxopyrrolidine derivative (LN-53) efficiently induces Nrf-2 signaling pathway activation in human epidermal keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

1-(2-Methoxyethyl)-5-oxopyrrolidine-3-carboxylic acid mechanism of action

An in-depth analysis of publicly available scientific literature and patent databases reveals that 1-(2-Methoxyethyl)-5-oxopyrrolidine-3-carboxylic acid is not a widely studied compound with a well-defined and publicly documented mechanism of action. However, its chemical structure, featuring a substituted pyrrolidinone ring, bears a strong resemblance to the racetam class of nootropics. This structural analogy allows for the formulation of a scientifically plausible, albeit hypothetical, mechanism of action based on the known activities of related molecules.

This technical guide will, therefore, dissect the potential molecular mechanisms of this compound by drawing parallels with established nootropic agents that share its core chemical features. We will explore its likely interactions with key neuronal targets, its potential impact on neurotransmitter systems, and its putative role in cellular energetic and neuroprotective pathways.

Part 1: Structural Analysis and Mechanistic Analogy

The molecule is a derivative of 5-oxopyrrolidine-3-carboxylic acid, featuring a 2-methoxyethyl group attached to the nitrogen atom of the pyrrolidinone ring. This N-substitution is a critical determinant of its pharmacological properties. The pyrrolidinone core is the defining feature of the racetam class of drugs, which are known to modulate brain function and exhibit cognitive-enhancing effects.

The presence of the carboxylic acid group at the 3-position and the N-(2-methoxyethyl) substituent distinguishes it from common racetams like piracetam. These modifications can significantly influence the molecule's polarity, membrane permeability, and binding affinity for its biological targets.

Part 2: Postulated Mechanism of Action

Based on its structural similarity to other nootropics, the mechanism of action of this compound is likely multifactorial. The following sections outline the most probable molecular pathways it may modulate.

Allosteric Modulation of AMPA Receptors

A primary mechanism for many racetam nootropics is the positive allosteric modulation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. These receptors are critical for fast synaptic transmission in the central nervous system.

-

Hypothesized Action: It is proposed that this compound binds to a distinct allosteric site on the AMPA receptor complex. This binding is thought to enhance the receptor's response to its endogenous ligand, glutamate, by slowing the receptor's deactivation and desensitization. This leads to a prolonged influx of sodium ions and a stronger excitatory postsynaptic potential.

-

Downstream Effects: This enhanced AMPA receptor activity is a cornerstone of synaptic plasticity, a cellular mechanism underlying learning and memory. Specifically, it can facilitate the induction of long-term potentiation (LTP).

Caption: Figure 1: Hypothesized positive allosteric modulation of AMPA receptors.

Enhancement of Cholinergic Neurotransmission

Another well-documented effect of racetam-like compounds is the potentiation of the cholinergic system, which plays a vital role in attention, learning, and memory.

-

Hypothesized Action: this compound may increase the efficiency of cholinergic neurotransmission. This is not thought to occur through direct receptor agonism but rather by enhancing the release of acetylcholine (ACh) from presynaptic terminals or by increasing the density and sensitivity of postsynaptic muscarinic and nicotinic acetylcholine receptors.

-

Experimental Validation: A standard experimental workflow to test this hypothesis involves microdialysis studies in animal models to measure acetylcholine levels in specific brain regions like the hippocampus and prefrontal cortex following compound administration.

Caption: Figure 2: Experimental workflow to assess effects on cholinergic neurotransmission.

Neuroprotective and Cellular Energetic Effects

Many nootropics exhibit neuroprotective properties, potentially by enhancing mitochondrial function and reducing oxidative stress.

-

Hypothesized Action: The compound may improve the efficiency of cellular energy production within neurons. This could involve enhancing mitochondrial respiration, increasing ATP synthesis, and improving the fluidity of mitochondrial membranes. Such effects would make neurons more resilient to metabolic insults and oxidative stress, which are implicated in neurodegenerative diseases.

-

Supporting Evidence from Analogs: Some racetam analogs have been shown to increase the turnover of ATP and improve glucose utilization in the brain.

Part 3: Experimental Protocols for Mechanism Elucidation

To validate the hypothesized mechanisms of action, a series of in vitro and in vivo experiments would be required.

In Vitro Electrophysiology: Patch-Clamp Analysis

-

Objective: To determine if this compound directly modulates AMPA receptor activity.

-

Methodology:

-

Prepare primary neuronal cultures or use cell lines expressing AMPA receptors (e.g., HEK293 cells).

-

Perform whole-cell patch-clamp recordings to measure ion currents through AMPA receptors.

-

Apply glutamate to elicit a baseline receptor response.

-

Co-apply glutamate with varying concentrations of the test compound.

-

Analyze the resulting current traces to determine if the compound alters the amplitude, activation, or desensitization kinetics of the AMPA receptor response.

-

Receptor Binding Assays

-

Objective: To identify specific binding sites and assess the binding affinity of the compound for various neurotransmitter receptors.

-

Methodology:

-

Prepare cell membrane homogenates from brain tissue or from cell lines expressing specific receptor subtypes (e.g., AMPA, NMDA, muscarinic acetylcholine receptors).

-

Incubate the membrane preparations with a radiolabeled ligand known to bind to the receptor of interest.

-

Add increasing concentrations of the test compound to compete with the radioligand for binding.

-

Measure the displacement of the radioligand to calculate the binding affinity (Ki) of the test compound.

-

| Parameter | Description | Typical Units |

| IC50 | Concentration of the compound that displaces 50% of the radioligand. | µM or nM |

| Ki | Inhibitory constant, reflecting the binding affinity of the compound for the receptor. | µM or nM |

Part 4: Conclusion and Future Directions

While the precise mechanism of action for this compound remains to be definitively elucidated through direct experimental evidence, its structural similarity to the racetam class of nootropics provides a strong foundation for a number of plausible hypotheses. The most likely mechanisms involve the positive allosteric modulation of AMPA receptors and the enhancement of cholinergic neurotransmission, with potential secondary effects on cellular energy metabolism and neuroprotection.

Future research should focus on the experimental validation of these hypotheses using the protocols outlined above. Such studies will be crucial in defining the pharmacological profile of this compound and determining its potential as a therapeutic agent for cognitive disorders.

References

As this technical guide is based on a hypothetical mechanism of action for a compound with limited public data, direct references are not applicable. The mechanistic insights are synthesized from the well-established pharmacology of the racetam class of nootropics, for which extensive literature is available on platforms like PubMed and in pharmacology textbooks. For authoritative information on the mechanisms discussed, the following areas of research can be explored:

- AMPA Receptor Modulation by Racetams: Search for literature on the interaction of piracetam, aniracetam, and other racetams with AMPA receptors.

- Nootropics and the Cholinergic System: Explore studies on the effects of nootropic agents on acetylcholine release, receptor density, and high-affinity choline uptake.

- Mitochondrial Effects of Nootropics: Investigate research on how these compounds influence brain energy metabolism, ATP synthesis, and mitochondrial function.

literature review on 5-oxopyrrolidine-3-carboxylic acid compounds

An In-depth Technical Guide to 5-Oxopyrrolidine-3-Carboxylic Acid Compounds

Abstract

The 5-oxopyrrolidine-3-carboxylic acid core is a heterocyclic scaffold of paramount importance in modern medicinal chemistry and drug discovery.[1] As a rigid, five-membered lactam structure, it provides a versatile and stable framework for the synthesis of a diverse array of biologically active derivatives.[1] Derived from the cyclization of glutamic acid, this chiral building block has been instrumental in the development of novel therapeutic candidates targeting a wide spectrum of diseases, including multidrug-resistant bacterial and fungal infections, various forms of cancer, and inflammatory conditions.[1][2] This technical guide provides a comprehensive overview of the synthesis, chemical derivatization, and broad biological activities of this compound class, supplemented with detailed experimental protocols and structure-activity relationship insights for researchers, scientists, and drug development professionals.

Introduction: A Scaffold of Pharmaceutical Significance

5-Oxopyrrolidine-3-carboxylic acid, a derivative of pyroglutamic acid, has garnered significant attention as a "privileged scaffold" in medicinal chemistry.[1][3][4] Its structure, featuring a strategically positioned carboxylic acid functional group and a lactam ring, offers multiple points for chemical modification, enabling the exploration of vast chemical space for structure-activity relationship (SAR) studies.[1] The pyrrolidinone ring is a common motif in numerous natural products and approved pharmaceuticals, valued for its metabolic stability and ability to engage in specific hydrogen bonding interactions with biological targets.[5][6] The versatility of this core structure has led to the development of compounds with potent antimicrobial, anticancer, anti-inflammatory, and enzyme-inhibitory properties.[1][2][7]

Core Synthesis and Chemical Derivatization

The synthetic accessibility of the 5-oxopyrrolidine-3-carboxylic acid scaffold is a key driver of its widespread use. A variety of synthetic routes have been developed, allowing for the introduction of diverse substituents to modulate the physicochemical and pharmacological properties of the resulting compounds.

Foundational Synthesis of the Pyrrolidinone Core

The most common and straightforward method for constructing the 5-oxopyrrolidine-3-carboxylic acid core involves the reaction of a primary amine with itaconic acid (2-methylenesuccinic acid).[2][8] This reaction is typically performed by refluxing the reactants in a suitable solvent, such as water or acetic acid, which provides the necessary thermal energy for the Michael addition of the amine followed by intramolecular cyclization and dehydration to form the lactam ring.[2][9] This foundational reaction is highly versatile, as the choice of the primary amine directly dictates the substituent at the N-1 position, a critical locus for tuning biological activity.[2]

Key Derivatization Strategies

Once the core is synthesized, the carboxylic acid at the C-3 position serves as a versatile handle for extensive derivatization. These modifications are crucial for expanding the compound library and optimizing target engagement.

-

Esterification and Amidation: The carboxylic acid is readily converted to its corresponding methyl or ethyl ester via Fischer esterification, typically using methanol or ethanol with a catalytic amount of sulfuric acid.[9][10][11] These esters can then be reacted with a wide range of amines to form amide derivatives.

-

Hydrazide and Hydrazone Formation: A particularly fruitful derivatization pathway involves the reaction of the ester with hydrazine hydrate to yield a carbohydrazide intermediate.[2] This intermediate is a key precursor for synthesizing a vast library of hydrazones through condensation reactions with various aromatic and heterocyclic aldehydes.[2][12] Hydrazone-containing derivatives have consistently demonstrated potent biological activities.[1][13]

-

Synthesis of Azoles and Diazoles: The carbohydrazide intermediates are also used to construct various five-membered heterocyclic rings, such as azoles and diazoles, which are known pharmacophores.[2][12][14]

-

Advanced Functionalization: More advanced techniques, such as directed C(sp³)–H activation, have been employed to introduce further substitutions onto the pyrrolidine ring, enabling the creation of stereochemically dense and complex molecules.[15]

Broad-Spectrum Biological Activities

Derivatives of 5-oxopyrrolidine-3-carboxylic acid have demonstrated a remarkable range of biological activities, establishing this scaffold as a promising starting point for drug development in multiple therapeutic areas.[2]

Antimicrobial Activity

The urgent need for new antimicrobial agents to combat rising antibiotic resistance has driven significant research into this compound class.[10][13][16]

-

Antibacterial Effects: Derivatives have shown potent, structure-dependent activity against multidrug-resistant Gram-positive pathogens, including Staphylococcus aureus (including MRSA and vancomycin-intermediate strains), Clostridioides difficile, Listeria monocytogenes, and Bacillus cereus.[1][10][16][17] Notably, hydrazones bearing a 5-nitrothien-2-yl fragment have been identified as particularly potent, in some cases surpassing the efficacy of control antibiotics like cefuroxime.[13][18] Some compounds also exhibit excellent results in disrupting bacterial biofilms.[13][18]

-

Antifungal Effects: Hydrazone-based derivatives have also demonstrated promising activity against drug-resistant fungal pathogens, including the priority pathogen Candida auris and azole-resistant Aspergillus fumigatus.[1][16]